molecular formula C18H18N2O3S B3007573 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 888409-87-8

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B3007573
CAS No.: 888409-87-8
M. Wt: 342.41
InChI Key: DZUPTEOGAIIZTE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a 2,6-dimethoxybenzoyl core linked to a 4,5-dimethyl-substituted benzothiazole moiety.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-8-9-14-16(11(10)2)19-18(24-14)20-17(21)15-12(22-3)6-5-7-13(15)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUPTEOGAIIZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • CAS Number : Not specified in available literature.

This compound features a benzothiazole moiety which is known for its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Cell Cycle Regulation : The compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines. This mechanism is crucial for its potential as an anticancer agent.
  • Mitochondrial Interaction : It interacts with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors. This property enhances its ability to induce programmed cell death in malignant cells .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its effects on different cancer types:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against various fungal strains:

Fungal StrainInhibition Rate (%) at 100 mg/LReference
Botrytis cinereal84.4
Fusarium graminearum46.4
Thanatephorus cucumeris37.5

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The acute toxicity of this compound was determined to be low:

CompoundLC50 (mg/L)Toxicity Classification
N-(4,5-dimethyl...)20.58Low Toxicity

These findings suggest that while the compound is effective against certain pathogens and cancer cells, it exhibits a low level of toxicity towards aquatic organisms .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against Botrytis cinereal. The results indicated that it outperformed conventional antifungal agents at equivalent concentrations, highlighting its potential as an effective agricultural fungicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide), a well-characterized herbicide, and other benzamide derivatives.

Parameter N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide Isoxaben N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure 2,6-dimethoxybenzamide 2,6-dimethoxybenzamide 3-methylbenzamide
Substituent 4,5-dimethyl-1,3-benzothiazol-2-yl 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl 2-hydroxy-1,1-dimethylethyl
Heterocyclic Group Benzothiazole (fused benzene + thiazole) Isoxazole (oxygen- and nitrogen-containing) None
Key Functional Groups Dimethoxy, dimethyl, benzothiazole Dimethoxy, branched alkyl, isoxazole Hydroxy, methyl
Potential Applications Hypothesized herbicidal activity (structural analogy to isoxaben) Cellulose biosynthesis inhibitor (CBI) herbicide Metal-catalyzed C–H bond functionalization
Electronic Properties High aromaticity (benzothiazole), sulfur atom Moderate aromaticity (isoxazole) Hydroxy group may facilitate coordination

Hypothesized Structure-Activity Relationships (SAR)

  • Substituent Effects :

    • Benzothiazole vs. Isoxazole : The benzothiazole’s aromaticity and sulfur atom may improve binding to hydrophobic enzyme pockets compared to isoxaben’s oxygen-rich isoxazole.
    • Alkyl vs. Dimethyl Groups : Isoxaben’s branched alkyl chain aids solubility and uptake, while the dimethyl groups on the target compound may enhance stability but reduce solubility.
  • Biological Implications :

    • If the target compound acts as a CBI, its efficacy could differ due to steric or electronic effects. Testing against model plants (e.g., Arabidopsis) would clarify this .

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